KC02
Description
Properties
Molecular Formula |
C22H41NO3 |
|---|---|
Molecular Weight |
367.57 |
Synonyms |
6-(2-oxo-4-tridecyloxetan-3-yl)hexanamide |
Origin of Product |
United States |
Scientific Research Applications
Endometrial Research
Case Study: Decidualization Mechanisms
- The KC02-44D cell line has been utilized to investigate the mechanisms of decidualization, which is critical for successful implantation and pregnancy. In one study, researchers exposed this compound-44D cells to ovarian stimuli and observed similar responses to primary endometrial stromal cells. This included changes in cytoskeletal markers and gene expression indicative of decidualization .
Table 1: Hormonal Response in this compound-44D Cells
| Hormone | Concentration | Response Observed |
|---|---|---|
| Estradiol (E2) | Varies | Upregulation of PR (Progesterone Receptor) |
| Progestin (MPA) | Varies | Induction of decidualization markers |
| cAMP | Varies | Synergistic effect with E2 and MPA |
Pharmacological Studies
Case Study: Inhibition Studies
- This compound has also been studied in the context of inhibiting specific enzymes involved in lipid metabolism. Research demonstrated that this compound could effectively inhibit ABHD16A activity, impacting the release of lyso-phosphatidylserine (lyso-PS) from macrophages. This inhibition was shown to alter cytokine secretion profiles, indicating potential therapeutic avenues for inflammatory diseases .
Table 2: Inhibitory Effects of this compound on Enzyme Activity
| Enzyme | Inhibition Concentration | Effect on Cytokine Release |
|---|---|---|
| ABHD16A | 1 µM | Decreased IL-6 & TNF-α secretion |
| PS Lipase | Not inhibited | No significant change |
Implications for Future Research
The applications of this compound extend beyond basic research into potential therapeutic interventions. The ability to manipulate cellular responses through hormonal and pharmacological means opens avenues for developing treatments for conditions such as endometriosis and other reproductive health issues.
Comparison with Similar Compounds
Table 1: Comparative IC₅₀ Values of KC01 and this compound
| Enzyme / Assay | KC01 IC₅₀ (nM) | This compound IC₅₀ (μM) | Source |
|---|---|---|---|
| Human ABHD16A (ABPP) | 90 ± 20 | >10 | |
| Mouse ABHD16A (ABPP) | 520 ± 70 | >10 | |
| PS Lipase Activity (COLO205 cells) | 0.3 μM | >1 μM |
Off-Target Enzyme Inhibition
This compound exhibits distinct off-target profiles compared to KC01:
Table 2: Off-Target Enzyme Inhibition in COLO205 Cells (1 μM, 4 h)
| Enzyme | KC01 Inhibition (%) | This compound Inhibition (%) |
|---|---|---|
| ABHD16A | 98 | <30 |
| ABHD2 | 94 | Not reported |
| ABHD11 | Not reported | 94 |
| LYPLA1 | Not reported | 63 |
Cellular and In Vivo Functional Differences
- Brain Membrane Lysates : KC01 suppresses PS lipase activity in Abhd12+/+ and Abhd12−/− mice, while this compound remains inactive .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
| Property | Detail |
|---|---|
| Chemical Name | 6-(2-oxo-4-tridecyloxetan-3-yl)hexanamide |
| CAS Number | 1646795-60-9 |
| Molecular Formula | C22H41NO3 |
| Molecular Weight | 367.57 g/mol |
| Canonical SMILES | CCCCCCCCCCCCCC1OC(C1CCCCCC(N)=O)=O |
| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL; Ethanol: 16 mg/mL; Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/mL |
| Storage Conditions | Store at -20°C; stock solutions stable up to 6 months at -80°C, 1 month at -20°C |
| Recommended Handling | Heat to 37°C and sonicate to increase solubility if needed; avoid repeated freeze-thaw cycles |
These properties guide the preparation and storage of KC02 stock solutions and formulations to ensure stability and reproducibility in experimental use.
Synthesis Overview
This compound is synthesized as a 4:1 mixture of Z/E isomers, which presents a chromatographic separation challenge. The synthesis yields a consistent mixture used directly for biological testing without isomer separation due to difficulty in chromatographic resolution.
Preparation of Stock Solutions
Preparation of this compound stock solutions is based on its solubility profile in various solvents. The following table summarizes volumes required to prepare stock solutions of different molarities from specified amounts of this compound:
| Stock Concentration | 1 mg this compound (mL) | 5 mg this compound (mL) | 10 mg this compound (mL) |
|---|---|---|---|
| 1 mM | 2.7206 | 13.6029 | 27.2057 |
| 5 mM | 0.5441 | 2.7206 | 5.4411 |
| 10 mM | 0.2721 | 1.3603 | 2.7206 |
This table enables precise preparation of stock solutions for experimental needs, ensuring accurate dosing and concentration control.
In Vivo Formulation Preparation
For in vivo studies, this compound requires formulation in biocompatible solvents to ensure solubility and bioavailability. The preparation method involves sequential mixing of solvents with the this compound DMSO master solution, ensuring clarity at each step before adding the next solvent. The typical solvents used include:
- Dimethyl sulfoxide (DMSO) master liquid
- Polyethylene glycol 300 (PEG300)
- Tween 80 (a surfactant)
- Deionized distilled water (ddH2O) or alternatively, corn oil
Stepwise Preparation Procedure:
- Dissolve the required amount of this compound in DMSO to prepare the master stock solution.
- Add PEG300 to the DMSO master solution, mix thoroughly until clear.
- Add Tween 80, mix and clarify the solution.
- Finally, add ddH2O or corn oil, mix thoroughly to achieve a clear final formulation.
- Ensure the solution is clear after each solvent addition before proceeding.
- Use physical methods such as vortexing, sonication, or a warm water bath to aid dissolution.
- Follow the solvent addition order strictly to prevent precipitation or cloudiness.
- All solvents are commercially available and should be of suitable purity for in vivo use.
Analytical and Quality Control Aspects
- The presence of Z/E isomeric mixture is a known characteristic of this compound synthesis, and this mixture is used as is for biological experiments.
- Chromatographic separation of isomers is challenging; thus, quality control focuses on consistent isomer ratio and purity rather than isomer separation.
- Competitive activity-based protein profiling (ABPP) assays confirm the inactivity of this compound against ABHD16A, validating its role as an inactive control probe in comparative studies with KC01.
Summary Table of Key Preparation Parameters for this compound
| Parameter | Details |
|---|---|
| Solvents for stock prep | DMSO, DMF, Ethanol |
| Stock solution concentrations | 1 mM, 5 mM, 10 mM |
| In vivo formulation solvents | DMSO, PEG300, Tween 80, ddH2O or corn oil |
| Storage temperature | -20°C (short term), -80°C (long term) |
| Stability | 6 months at -80°C, 1 month at -20°C |
| Isomeric composition | 4:1 Z/E mixture, used as is |
| Preparation aids | Sonication, vortexing, warming to 37°C |
Q & A
Q. What are the primary biochemical targets of KC02 in cellular systems, and how are they identified experimentally?
this compound is a lysophosphatidylserine (lyso-PS) metabolism modulator that primarily inhibits ABHD16A, a serine hydrolase responsible for lyso-PS generation. To identify targets, researchers use competitive activity-based protein profiling (ABPP) with fluorescent probes (e.g., WHP01) to label active enzymes in cell lysates. Mass spectrometry (MS) quantifies inhibition levels, as demonstrated in human cancer cell lines (COLO205, K562, MCF7), where this compound showed <30% inhibition of ABHD16A but higher activity against ABHD11 (94%) and LYPLA1 (63%) . Confirmatory assays include substrate-based enzymatic activity measurements (e.g., PS lipase assays) and validation via mutant enzyme controls (e.g., S355A-ABHD16A) .
Q. What experimental protocols are recommended for assessing this compound’s inhibitory activity on ABHD16A?
A robust protocol involves:
- In vitro assays : Measure IC50 values using PS lipase substrate hydrolysis in recombinant ABHD16A systems (human/mouse). For example, this compound’s IC50 exceeds 10 µM in both species, indicating weaker inhibition compared to KC01 (IC50 ~90–520 nM) .
- Cell-based validation : Treat macrophages or neuronal models with this compound (1–10 µM, 4–24 hours) and quantify lyso-PS levels via LC-MS. Include controls (e.g., ABHD12−/− mice) to isolate ABHD16A-specific effects .
- Selectivity profiling : Use MS-based ABPP to assess off-target inhibition across serine hydrolases .
Q. How does this compound’s inhibitory profile compare to KC01 in vitro?
KC01 is a potent ABHD16A inhibitor (IC50: 90–520 nM), while this compound exhibits weaker activity (>10 µM). However, this compound shows distinct off-target effects:
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reported IC50 values across assay systems?
Discrepancies arise from methodological differences (e.g., gel-based ABPP vs. substrate hydrolysis assays). To resolve this:
- Cross-validate assays : Compare IC50 values from ABPP (e.g., WHP01 labeling) and direct substrate hydrolysis in the same cell lysates.
- Control for Z/E isomer ratios : this compound is a 4:1 Z/E mixture; isomer-specific activity may vary. Use chiral chromatography to isolate isomers and test individually .
- Apply statistical rigor : Use error-weighted curve fitting for IC50 calculations and report confidence intervals .
Q. What methodological considerations are critical when studying this compound’s effects on lyso-PS metabolism in macrophages?
Key considerations include:
- Stimulation conditions : Pre-treat cells with lipopolysaccharides (LPS) to induce cytokine production and lyso-PS signaling. This compound (1 µM) reduces LPS-induced TNF-α/IL-6 by ~40% in murine macrophages .
- Temporal resolution : Lyso-PS levels fluctuate dynamically; use time-course MS measurements (e.g., 0, 2, 4, 8 hours post-treatment).
- Cell-type specificity : Validate findings in primary human macrophages, as immortalized lines (e.g., THP-1) may exhibit altered lipid metabolism .
Q. How can this compound’s selectivity be optimized to minimize off-target effects in neuronal models?
Strategies include:
- Structure-activity relationship (SAR) studies : Modify this compound’s carbamate group to reduce ABHD11/LYPLA1 affinity while retaining ABHD16A binding.
- Proteome-wide ABPP : Screen this compound analogs against >100 serine hydrolases to identify selective derivatives .
- In silico docking : Use ABHD16A crystal structures to predict interactions and guide chemical modifications .
Methodological Frameworks
- Data contradiction analysis : Apply Popperian falsification principles by designing experiments to test competing hypotheses (e.g., this compound’s ABHD16A-independent effects) .
- Reporting standards : Follow SRQR guidelines for qualitative data (e.g., macrophage cytokine profiles) and include raw MS datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
